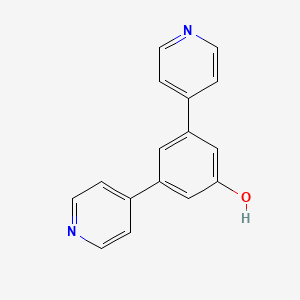
3,5-Di(pyridin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di(pyridin-4-yl)phenol is an organic compound that features a phenol group substituted with two pyridin-4-yl groups at the 3 and 5 positions. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(pyridin-4-yl)phenol typically involves the reaction of 3,5-dibromophenol with pyridine-4-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,5-Di(pyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-di(piperidin-4-yl)phenol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3,5-Di(pyridin-4-yl)phenol has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
作用機序
The mechanism of action of 3,5-Di(pyridin-4-yl)phenol involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the phenol group. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine substituents.
3,5-Di(pyridin-2-yl)phenol: A compound with pyridine groups at different positions.
3,5-Di(pyridin-3-yl)phenol: Another positional isomer with pyridine groups at the 3 and 5 positions.
Uniqueness
3,5-Di(pyridin-4-yl)phenol is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and potential biological activities. The position of the pyridine groups influences the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
3,5-dipyridin-4-ylphenol |
InChI |
InChI=1S/C16H12N2O/c19-16-10-14(12-1-5-17-6-2-12)9-15(11-16)13-3-7-18-8-4-13/h1-11,19H |
InChIキー |
ALODHLBOHCOHIS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
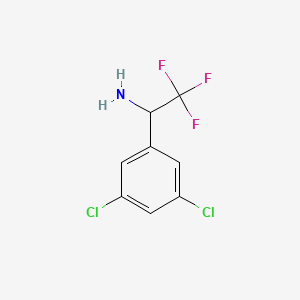
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
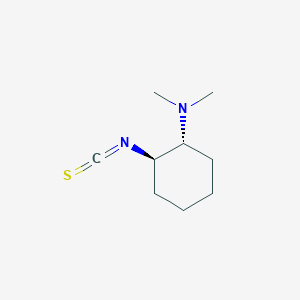

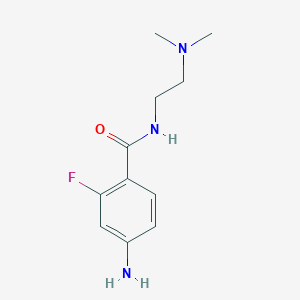
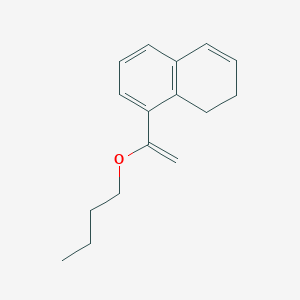
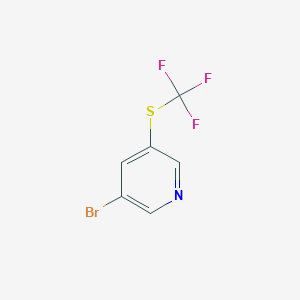
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
